2-(Cyclopentylmethoxy)tetrahydrofuran
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Overview
Description
2-(Cyclopentylmethoxy)tetrahydrofuran is an organic compound with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol It is a derivative of tetrahydrofuran, featuring a cyclopentylmethoxy group attached to the tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentylmethoxy)tetrahydrofuran typically involves the reaction of cyclopentylmethanol with tetrahydrofuran under specific conditions. One common method is the Williamson ether synthesis, where cyclopentylmethanol reacts with tetrahydrofuran in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) itself .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. specific industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclopentylmethoxy)tetrahydrofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups using reagents like halides or amines.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: NaH, KOtBu, halides, amines
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted tetrahydrofuran derivatives.
Scientific Research Applications
2-(Cyclopentylmethoxy)tetrahydrofuran has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of 2-(Cyclopentylmethoxy)tetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biological processes, including signal transduction, metabolic pathways, and gene expression .
Comparison with Similar Compounds
Tetrahydrofuran (THF): A common solvent with a similar ring structure but lacking the cyclopentylmethoxy group.
2-Methyltetrahydrofuran (2-MeTHF): A green solvent with similar properties but different substituents.
Cyclopentyl Methyl Ether (CPME): Another green solvent with a cyclopentyl group but different oxygen placement
Uniqueness: 2-(Cyclopentylmethoxy)tetrahydrofuran is unique due to its specific substituent group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable .
Properties
Molecular Formula |
C10H18O2 |
---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-(cyclopentylmethoxy)oxolane |
InChI |
InChI=1S/C10H18O2/c1-2-5-9(4-1)8-12-10-6-3-7-11-10/h9-10H,1-8H2 |
InChI Key |
ROOUNHBATHPOFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)COC2CCCO2 |
Origin of Product |
United States |
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